molecular formula C11H12O2 B6235704 (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid CAS No. 1613519-81-5

(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B6235704
CAS No.: 1613519-81-5
M. Wt: 176.2
InChI Key:
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Description

“(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution . It is similar in molecular structure to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .


Synthesis Analysis

A highly stereo-specific liquid chromatographic technique was built up and authenticated to quantify the (1S,2R-enantiomer) impurity in Bortezomib lyo injection formulation . The separation was achieved on Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) column (“amylose-based 3-chlorophenylcarbamate” chiral stationary phase) through a movable segment consisting of n-heptane, 2-propanol, ethyl alcohol, and TFA (82:15:3:0.1, v/v/v/v) at a flow rate of 0.6 mL/min .


Molecular Structure Analysis

The structural formula of “this compound” has two stereogenic carbons. Each may assume an R or S configuration, so there are four stereoisomeric combinations possible . Enantiomers are two molecules that are non-superimposable mirror images . For instance, the molecule (1) from above is (1S, 2R)-2-bromocyclopentanol, while its enantiomer, molecule (2), is (1R, 2S)-2-bromocyclopentanol .


Chemical Reactions Analysis

The cyclopropanation of α,β-didehydroamino acid derivatives under the action of the Corey ylide proceeds with high stereoselectivity to give spiro compounds . Hydrolysis of the obtained adducts leads to (1S,2R)-2-alkyl-ACAs .


Physical and Chemical Properties Analysis

Diastereomers, in theory, have different physical properties . They have different melting points and boiling points and different densities . They have two or more stereocenters .

Safety and Hazards

The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a structure with n stereocenters will have 2^n different stereoisomers . This opens up a vast array of possibilities for the synthesis of new compounds and the exploration of their properties and potential uses.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and a methyl group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Methyllithium", "Bromocyclopropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Diazomethane is generated in situ by reacting ethyl diazoacetate with methyllithium in diethyl ether.", "Step 2: Benzene is reacted with diazomethane to form phenyldiazomethane.", "Step 3: Bromocyclopropane is reacted with phenyldiazomethane in the presence of a copper catalyst to form (1S,2R)-1-methyl-2-phenylcyclopropane.", "Step 4: The carboxylic acid group is introduced by reacting (1S,2R)-1-methyl-2-phenylcyclopropane with sodium hydroxide and carbon dioxide.", "Step 5: The methyl group is introduced by reacting the carboxylic acid with diazomethane in the presence of a copper catalyst.", "Step 6: The product is purified by washing with hydrochloric acid, sodium bicarbonate, and sodium chloride, and drying with magnesium sulfate." ] }

CAS No.

1613519-81-5

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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